molecular formula C25H25N3O3 B2916176 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea CAS No. 1203387-62-5

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2916176
CAS No.: 1203387-62-5
M. Wt: 415.493
InChI Key: JMIFHGHEZQEAPR-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate is then subjected to Friedel-Crafts acylation to introduce the benzoyl group at the desired position.

    Formation of the Urea Linkage: The final step involves the reaction of the benzoylated tetrahydroquinoline with an isocyanate derivative of 2-ethoxyphenyl to form the urea linkage.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of quinoline derivatives with altered oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethoxyphenyl groups. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Chemical Biology: It is used as a probe to study biological processes and pathways. Its unique structure allows for the exploration of its binding affinities and mechanisms of action in various biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: This compound lacks the ethoxy group, which may affect its biological activity and binding affinity.

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea: The presence of a methoxy group instead of an ethoxy group can lead to differences in chemical reactivity and biological properties.

    1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-ethoxyphenyl)urea: The position of the ethoxy group on the phenyl ring can influence the compound’s overall properties and interactions.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC22H26N2O2
Molecular Weight350.46 g/mol
LogP4.3134
Polar Surface Area38.701 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Research indicates that this compound exhibits a range of biological activities through various mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Using the agar-well diffusion method, it exhibited moderate to strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal reported that this compound significantly reduced cell viability in A549 cells with an IC50 value of approximately 10 µM. This study highlighted the compound's potential as a lead molecule for developing new anticancer therapies .
  • Antimicrobial Assessment : In another study, the compound was tested against various bacterial strains. It showed a zone of inhibition ranging from 12 mm to 29 mm against clinical isolates of MRSA and ESBL-producing E. coli . These findings indicate its potential utility in treating resistant bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthesis Optimization : Researchers have developed synthetic pathways that improve yield and purity while maintaining biological efficacy . Advanced techniques such as microwave-assisted synthesis have been employed to enhance reaction conditions.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzoyl and urea moieties can significantly affect biological activity. For instance, substituents on the phenyl ring have been shown to enhance anticancer potency .

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-14-15-22-19(17-20)11-8-16-28(22)24(29)18-9-4-3-5-10-18/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFHGHEZQEAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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